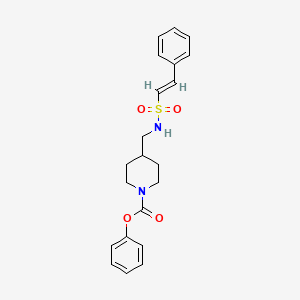
2-(吡啶-2-基)丁醇-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-2-yl)butan-1-ol is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 . It is used for research purposes .
Synthesis Analysis
The synthesis of 2-(Pyridin-2-yl)butan-1-ol and its derivatives has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated . Another study reported a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .Molecular Structure Analysis
The molecular structure of 2-(Pyridin-2-yl)butan-1-ol consists of a pyridine ring attached to a butan-1-ol chain . The InChI code for this compound is 1S/C9H13NO/c11-8-4-2-6-9-5-1-3-7-10-9/h1,3,5,7,11H,2,4,6,8H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Pyridin-2-yl)butan-1-ol include a molecular weight of 151.21 g/mol and a molecular formula of C9H13NO .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Pyridin-2-yl-butan-1-ol (also known as 2-(Pyridin-2-yl)butan-1-ol), focusing on six unique applications:
Proteomics Research
2-Pyridin-2-yl-butan-1-ol is utilized in proteomics research due to its ability to interact with various proteins. This compound can be used to study protein structures, functions, and interactions, aiding in the identification and characterization of proteins within complex biological systems . Its unique chemical properties make it a valuable tool for understanding protein dynamics and mechanisms.
Medicinal Chemistry
In medicinal chemistry, 2-Pyridin-2-yl-butan-1-ol serves as a building block for the synthesis of novel pharmaceutical compounds. Its pyridine moiety is a privileged structure in drug design, often incorporated into molecules to enhance their biological activity and pharmacokinetic properties . Researchers have explored its potential in developing drugs with anti-fibrotic, anti-inflammatory, and anti-cancer properties.
Anti-Fibrosis Studies
This compound has shown promise in anti-fibrosis research. Studies have synthesized derivatives of 2-Pyridin-2-yl-butan-1-ol to evaluate their efficacy in inhibiting fibrosis. These derivatives have demonstrated significant activity in reducing collagen production and deposition, making them potential candidates for treating fibrotic diseases .
Anti-Fungal Research
2-Pyridin-2-yl-butan-1-ol and its derivatives have been investigated for their anti-fungal properties. By targeting specific fungal enzymes, such as sterol 14-alpha demethylase, these compounds can inhibit fungal growth and proliferation. This application is particularly relevant in developing treatments for fungal infections .
Chemical Biology
In chemical biology, 2-Pyridin-2-yl-butan-1-ol is used as a probe to study biological processes at the molecular level. Its ability to bind to specific biomolecules allows researchers to investigate cellular pathways, enzyme functions, and molecular interactions. This helps in elucidating the mechanisms underlying various biological phenomena .
Synthetic Organic Chemistry
The compound is also valuable in synthetic organic chemistry as an intermediate in the synthesis of complex organic molecules. Its reactivity and functional groups make it a versatile building block for constructing a wide range of chemical entities. This application is crucial for developing new materials, pharmaceuticals, and agrochemicals .
属性
IUPAC Name |
2-pyridin-2-ylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-8(7-11)9-5-3-4-6-10-9/h3-6,8,11H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLOFQROGJDUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

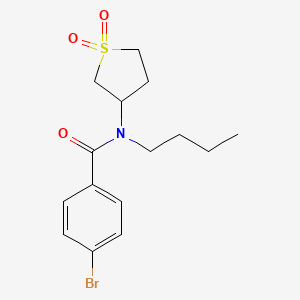
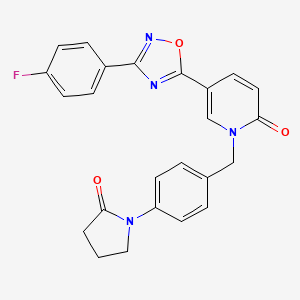


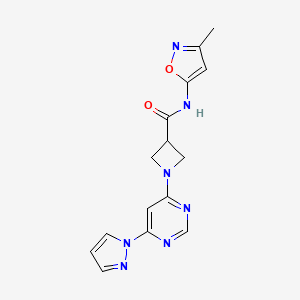

![2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester](/img/structure/B2533163.png)
![4,4-Dimethyl-3-oxo-2-[(phenylamino)(sulfanyl)methylidene]pentanenitrile](/img/structure/B2533165.png)
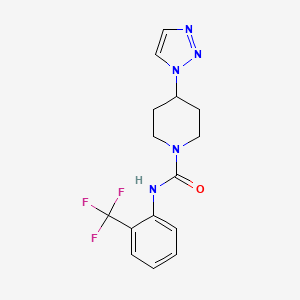
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2533167.png)
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole](/img/structure/B2533169.png)
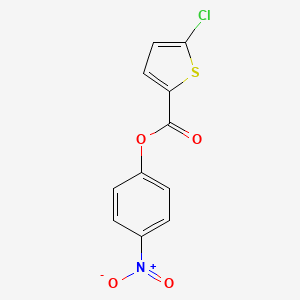
![rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2533173.png)
